molecular formula C104H66N8 B8232848 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile

Cat. No.: B8232848
M. Wt: 1427.7 g/mol
InChI Key: CJKKNVRMGALPTC-UHFFFAOYSA-N
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Description

This compound is a highly complex aromatic molecule featuring a central pyrene core substituted with multiple phenyl and cyanomethyl groups. Its structure includes:

  • A pyrene backbone (a polycyclic aromatic hydrocarbon known for fluorescence and electronic applications).
  • A dendritic architecture due to the tris-substitution pattern on the pyrene core.

The compound’s design suggests applications in organic electronics (e.g., OLEDs, sensors) or as a fluorophore due to pyrene’s intrinsic photophysical properties . Its synthesis likely involves multi-step coupling reactions (e.g., Suzuki or Ullmann couplings) to assemble the aromatic framework, followed by cyanomethylation.

Properties

IUPAC Name

2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H66N8/c105-45-37-67-1-17-75(18-2-67)83-53-84(76-19-3-68(4-20-76)38-46-106)58-91(57-83)99-65-100(92-59-85(77-21-5-69(6-22-77)39-47-107)54-86(60-92)78-23-7-70(8-24-78)40-48-108)96-35-36-98-102(94-63-89(81-29-13-73(14-30-81)43-51-111)56-90(64-94)82-31-15-74(16-32-82)44-52-112)66-101(97-34-33-95(99)103(96)104(97)98)93-61-87(79-25-9-71(10-26-79)41-49-109)55-88(62-93)80-27-11-72(12-28-80)42-50-110/h1-36,53-66H,37-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKKNVRMGALPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC(=CC(=C7)C8=CC=C(C=C8)CC#N)C9=CC=C(C=C9)CC#N)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H66N8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1427.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile typically involves multiple steps, including the functionalization of the pyrene core and the subsequent attachment of terphenyl and acetonitrile groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions and minimize the production costs while maintaining high product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrene core.

    Substitution: Substitution reactions can occur at the terphenyl or acetonitrile groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyrene derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’,2’‘’‘,2’‘’‘’,2’‘’‘’‘,2’‘’‘’‘’-(Pyrene-1,3,6,8-tetrayltetrakis([1,1’:3’,1’‘-terphenyl]-5’,4,4’'-triyl))octaacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or nucleic acids, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its pyrene-centric, cyanomethyl-rich architecture. Below is a comparison with structurally related molecules:

Compound Core Structure Functional Groups Molecular Weight (Estimated) Key Applications
Target Compound Pyrene Cyanomethylphenyl, phenyl ~1,500–2,000 g/mol Fluorescence, electronics
Oligo-[4-(methoxyphenyl)acetonitrile] (OMPA) Oligophenylene Methoxyphenyl, acetonitrile ~500–800 g/mol (n=1–5) Organic semiconductors
Anthracene-modified OMPA Oligophenylene-anthracene Methoxyphenyl, anthracene ~700–1,000 g/mol Enhanced light absorption
Pyrene-1-boronic acid Pyrene Boronic acid ~232 g/mol Suzuki coupling reagents

Key Observations :

  • Its pyrene core enables strong fluorescence, whereas anthracene-modified OMPA may exhibit red-shifted emission due to extended conjugation .
Photophysical Properties
Compound Fluorescence Emission (λmax) Quantum Yield Solubility in Acetonitrile
Target Compound ~450–500 nm (pyrene-based) High (estimated) Moderate (due to bulk)
OMPA ~350–400 nm Moderate High
Anthracene-modified OMPA ~400–450 nm High Moderate

Insights :

  • The target compound’s pyrene core likely results in longer emission wavelengths compared to OMPA, making it suitable for deep-blue OLEDs .
  • Bulkiness from dendritic substitutions may reduce solubility compared to simpler oligomers like OMPA, necessitating optimized solvent systems (e.g., acetonitrile/THF mixtures) .

Biological Activity

The compound 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile is a complex organic molecule characterized by a triphenylbenzene core structure with multiple cyanomethyl substituents. Its intricate structure has garnered interest in various fields, including optoelectronics and photocatalysis. This article delves into its biological activity, including mechanisms of action, potential applications, and relevant research findings.

  • Chemical Formula : C30H21N3
  • Molecular Weight : 423.52 g/mol
  • CAS Number : 2311888-44-3
  • Structure : The compound features multiple phenyl rings and nitrile groups, enhancing its electronic properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The nitrile groups can form hydrogen bonds with biological macromolecules.
  • π-π Stacking Interactions : The aromatic rings facilitate interactions with enzymes and receptors.
  • Metal Coordination : The nitrile groups may coordinate with metal ions, affecting enzyme activity.

These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing cyanomethyl groups have shown effectiveness against various bacterial strains:

CompoundActivityMIC (µg/mL)
2-[4-[3-[4-(cyanomethyl)phenyl]-5-[...]]Antibacterial1 - 2
3-Fluoro derivativeAntimicrobial< 10

These compounds demonstrated the ability to inhibit the growth of resistant strains such as MRSA and other Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assays performed on similar compounds suggest that they exhibit varying degrees of cytotoxic effects depending on their structure:

  • Compounds were tested up to concentrations of 100 µM.
  • Some derivatives showed no cytotoxicity while others demonstrated reduced cell viability at higher concentrations.

For example, a related compound showed a significant reduction in cell viability at concentrations exceeding 100 µM .

Case Studies

  • Inhibition of Keap1-Nrf2 Interaction : A study focused on the inhibition of the Keap1-Nrf2 pathway found that certain derivatives could disrupt this protein-protein interaction, which is crucial for cellular defense mechanisms against oxidative stress .
    • Experimental Setup : Fluorescent peptide competition assays were employed to evaluate binding affinities.
    • Results : Some compounds demonstrated effective inhibition without cytotoxic effects at concentrations below 100 µM.
  • Antimicrobial Activity Evaluation : A series of compounds structurally similar to the target compound were evaluated for their antimicrobial properties against several bacterial strains.
    • Findings : Compounds with hydrophobic substituents on the phenyl ring exhibited enhanced antimicrobial activity .

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